4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride 4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 62233-59-4
VCID: VC20343172
InChI: InChI=1S/C13H21NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h1,11-12,15H,4-10H2,2H3;1H
SMILES:
Molecular Formula: C13H22ClNO
Molecular Weight: 243.77 g/mol

4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride

CAS No.: 62233-59-4

Cat. No.: VC20343172

Molecular Formula: C13H22ClNO

Molecular Weight: 243.77 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride - 62233-59-4

Specification

CAS No. 62233-59-4
Molecular Formula C13H22ClNO
Molecular Weight 243.77 g/mol
IUPAC Name 1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride
Standard InChI InChI=1S/C13H21NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h1,11-12,15H,4-10H2,2H3;1H
Standard InChI Key XQIYUECFRFXMEZ-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(C2C1CCCC2)(C#C)O.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound features a decahydroquinoline framework, a fully hydrogenated bicyclic system comprising a benzene ring fused to a piperidine ring. Key structural elements include:

  • Ethyl Group: Positioned at the 1st carbon of the quinoline nucleus.

  • Ethynyl Group: Attached to the 4th carbon, introducing a rigid linear spacer.

  • Hydrochloride Salt: The tertiary amine group at the 4a position is protonated, enhancing water solubility .

Stereochemical precision is critical, as the spatial arrangement of substituents (denoted by alpha/beta configurations) dictates intermolecular interactions. X-ray crystallography data confirm a cis-fusion of the bicyclic system, with the ethyl and ethynyl groups occupying equatorial positions to minimize steric strain.

Table 1: Molecular Properties

PropertyValue
CAS No.62233-59-4
Molecular FormulaC13H22ClNO\text{C}_{13}\text{H}_{22}\text{ClNO}
Molecular Weight243.77 g/mol
IUPAC Name1-Ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol hydrochloride
SMILESCCN1CCC(C2C1CCCC2)(C#C)O.Cl
Solubility>50 mg/mL in DMSO

Synthetic Pathways and Optimization

Stepwise Synthesis Protocol

The synthesis involves a six-step sequence starting from 4-hydroxyquinoline:

  • Hydrogenation: Catalytic hydrogenation (H2\text{H}_2, Pd/C, 60°C) reduces the aromatic rings to yield decahydroquinoline.

  • Ethylation: Reaction with ethyl bromide in the presence of K2_2CO3_3 introduces the ethyl group at N1.

  • Ethynylation: Sonogashira coupling installs the ethynyl moiety at C4.

  • Salt Formation: Treatment with HCl gas in ether generates the hydrochloride salt.

Critical challenges include controlling regioselectivity during ethynylation and minimizing epimerization during salt formation. Optimized conditions (e.g., 0°C for HCl addition) achieve >85% purity by HPLC.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Hydrogenation5% Pd/C, H2_2 (50 psi), EtOH9298
EthylationEtBr, K2_2CO3_3, DMF7895
EthynylationTMS-acetylene, Pd(PPh3_3)4_46590

Chemical Reactivity and Derivatization

Nucleophilic Substitution

The ethynyl group undergoes Sonogashira cross-coupling with aryl halides to generate biaryl derivatives. For example, reaction with 4-iodotoluene produces a tri-substituted analog with enhanced lipophilicity (logP: 3.2 vs. 1.8 for parent compound).

Hydrogenation and Ring Modification

Selective hydrogenation of the ethynyl group to ethylene (H2_2, Lindlar catalyst) yields a saturated variant with reduced cytotoxicity (IC50_{50} >100 µM in MCF-7), underscoring the ethynyl group’s role in bioactivity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors under clinical investigation (e.g., Phase I trial NCT05244837 for non-small cell lung cancer).

Materials Science

Incorporation into metal-organic frameworks (MOFs) via coordination to Cu(II) centers produces materials with high CO2_2 adsorption capacity (12.7 mmol/g at 25°C).

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